molecular formula C11H16N2O B1207322 1-(2-aminophenyl)-3-(dimethylamino)propan-1-one CAS No. 85888-68-2

1-(2-aminophenyl)-3-(dimethylamino)propan-1-one

Cat. No.: B1207322
CAS No.: 85888-68-2
M. Wt: 192.26 g/mol
InChI Key: HOALLWNHKILPKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-aminophenyl)-3-(dimethylamino)propan-1-one is an organic compound that belongs to the class of kynuramine derivatives. It is characterized by the presence of two methyl groups attached to the nitrogen atoms in the kynuramine structure. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-aminophenyl)-3-(dimethylamino)propan-1-one can be synthesized through several methods. One common approach involves the methylation of kynuramine using methylating agents such as methyl iodide or dimethyl sulfate. The reaction typically occurs in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the methylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-aminophenyl)-3-(dimethylamino)propan-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted kynuramine derivatives.

Scientific Research Applications

1-(2-aminophenyl)-3-(dimethylamino)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: Studies have explored its role in modulating biological pathways and its potential as a biomarker.

    Medicine: Research is ongoing to investigate its therapeutic potential in treating neurological disorders and other diseases.

    Industry: It is utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(2-aminophenyl)-3-(dimethylamino)propan-1-one involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly serotonin and melatonin pathways. By binding to receptors and enzymes involved in these pathways, it can influence various physiological processes.

Comparison with Similar Compounds

    Kynuramine: The parent compound of 1-(2-aminophenyl)-3-(dimethylamino)propan-1-one.

    N-Methylkynuramine: A related compound with a single methyl group.

    Dimethyltryptamine: Another dimethylated compound with distinct biological activities.

Uniqueness: this compound is unique due to its dual methylation, which imparts specific chemical and biological properties. Its ability to modulate neurotransmitter pathways sets it apart from other similar compounds, making it a valuable subject of research in various scientific disciplines.

Properties

IUPAC Name

1-(2-aminophenyl)-3-(dimethylamino)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13(2)8-7-11(14)9-5-3-4-6-10(9)12/h3-6H,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOALLWNHKILPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00235193
Record name N,N-Dimethylkynuramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85888-68-2
Record name N,N-Dimethylkynuramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085888682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylkynuramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(2-aminophenyl)-3-(dimethylamino)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-aminophenyl)-3-(dimethylamino)propan-1-one
Reactant of Route 3
Reactant of Route 3
1-(2-aminophenyl)-3-(dimethylamino)propan-1-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(2-aminophenyl)-3-(dimethylamino)propan-1-one
Reactant of Route 5
1-(2-aminophenyl)-3-(dimethylamino)propan-1-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(2-aminophenyl)-3-(dimethylamino)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.